N-Hydroxy Tipranavir-d5 vs. Tipranavir-d4: Metabolite-Specific Quantification Capability
N-Hydroxy Tipranavir-d5 enables direct quantification of the hydroxylated metabolite, whereas Tipranavir-d4 quantifies only the parent drug. In human mass balance studies, the hydroxyl metabolite (H-1) represents 4.9% of fecal radioactivity, while unchanged Tipranavir accounts for 79.9% of fecal radioactivity [1]. Co-administration of Tipranavir with ritonavir enhances parent drug exposure by inhibiting CYP3A4-mediated metabolism, resulting in plasma trough concentrations of 21.01–29.1 μM [2]. Using N-Hydroxy Tipranavir-d5 as the internal standard for the metabolite and Tipranavir-d4 for the parent drug enables simultaneous, accurate quantification of both species in a single analytical run.
| Evidence Dimension | Target analyte for quantification |
|---|---|
| Target Compound Data | N-Hydroxy Tipranavir metabolite (H-1) |
| Comparator Or Baseline | Tipranavir (parent drug) |
| Quantified Difference | Parent drug: 79.9% of fecal radioactivity vs. Metabolite H-1: 4.9% of fecal radioactivity |
| Conditions | Human mass balance study with 500 mg TPV + 200 mg ritonavir BID |
Why This Matters
Procurement of N-Hydroxy Tipranavir-d5 is essential for laboratories conducting comprehensive metabolite profiling or studying CYP3A4-mediated drug-drug interactions, as Tipranavir-d4 alone cannot correct for matrix effects during metabolite quantification.
- [1] Vourvahis M, et al. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrob Agents Chemother. 2007 Jul;51(7):2436-2443. View Source
- [2] Vourvahis M, et al. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrob Agents Chemother. 2007 Jul;51(7):2436-2443. View Source
